B1574965 CD20 (188-196)

CD20 (188-196)

カタログ番号: B1574965
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

B-lymphocyte antigen CD20;  CD20

科学的研究の応用

  • Apoptosis Induction in Malignant B Cells

    • Research Findings : CD20 is pivotal in B-cell signaling and crucial for regulating B-cell proliferation and differentiation. Anti-CD20 monoclonal antibodies (MoAbs) can induce apoptosis in malignant B cells by extensive crosslinking of CD20, suggesting a mechanism for their effectiveness in B-cell malignancies (Shan, Ledbetter, & Press, 1998).
  • Role in Radioimmunotherapy

    • Research Findings : CD20 is targeted in radioimmunotherapy for non-Hodgkin's lymphoma (NHL), showing promise as a target-specific radiopharmaceutical. Dosimetric studies indicated suitable absorbed doses for (188)Re-anti-CD20 in NHL therapies (Torres-García et al., 2008).
  • Mechanisms of Killing by Anti-CD20 Monoclonal Antibodies

    • Research Findings : CD20, expressed on mature and most malignant B cells, is an ideal target for monoclonal antibodies (mAb) like rituximab and ofatumumab. These mAb persist on the cell surface for extended periods, delivering sustained immunological attack from complement and FcR-expressing innate effectors, particularly macrophages (Glennie, French, Cragg, & Taylor, 2007).
  • CD20 Expression in Chronic Lymphocytic Leukaemia

    • Research Findings : The expression of CD20 in chronic lymphocytic leukaemia (CLL) is dependent on the genetic subtype, influencing responses to rituximab-based therapy (Tam et al., 2008).
  • CD20 in B Lymphocyte Calcium Conductance

    • Research Findings : CD20 regulates transmembrane Ca2+ conductance in B lymphocytes, suggesting that multimeric complexes of CD20 may form Ca2+ conductive ion channels in B lymphoid cells' plasma membrane (Bubien et al., 1993).
  • Molecular Cloning and Functional Insights

    • Research Findings : The molecular cloning of the human B cell CD20 receptor reveals a hydrophobic protein with multiple transmembrane domains, contributing to our understanding of CD20's role in B cell activation and potential regulation by protein kinases (Einfeld et al., 1988).
  • Transcriptional Factors in CD20 Expression

    • Research Findings : The PU.1/Pip and basic helix loop helix zipper transcription factors interact with binding sites in the CD20 promoter, conferring lineage- and stage-specific expression of CD20 in B lymphocytes (Himmelmann et al., 1997).
  • CD20 Function and Signal Transduction

    • Research Findings : CD20's function is speculated to be involved in B-cell activation, regulation of B-cell growth, and transmembrane calcium flux. Understanding its function and signal transduction pathways could be crucial for mechanistic understanding of certain cancer treatments (Riley & Sliwkowski, 2000).
  • Prognostic Significance in Chronic Lymphocytic Leukaemia

    • Research Findings : Circulating CD20 (cCD20) in the plasma of patients with CLL can interfere with rituximab binding and has prognostic significance, indicating the need for potential adjustment in rituximab dosing based on cCD20 levels (Manshouri et al., 2003).
  • Redistribution in Membrane Compartments

    • Research Findings : CD20 undergoes rapid redistribution into a detergent-insoluble membrane compartment upon treatment with CD20 antibodies, providing insight into the mechanism by which CD20 communicates signals to the cell interior (Deans et al., 1998).
  • Epitope Characterization and Molecular Basis of Antibody Distinction

    • Research Findings : The structure of CD20 in complex with therapeutic monoclonal antibodies, such as rituximab, elucidates the molecular basis for type I/II distinction of CD20 antibodies and their different mechanisms of killing malignant B cells (Niederfellner et al., 2011).
  • CD20+ T-cell Lymphoma and Normal T-cell Subset Transformation

    • Research Findings : CD20 expression in T-cell lymphomas may represent the neoplastic transformation of a normal subset of CD20+ T cells rather than aberrant antigen expression by neoplastic cells, indicating CD20's wider implications beyond B cells (Quintanilla‐Martinez et al., 1994).
  • CD20 in Malignant and Nonmalignant Plasma Cell Disorders

    • Research Findings : CD20 expression is significant in the treatment of Waldenstrom's macroglobulinemia, multiple myeloma, and nonmalignant plasma cell disorders like IgM polyneuropathies, immune thrombocytopenias, and autoimmune hemolytic anemias (Treon & Anderson, 2000).
  • Vaccine Therapy Targeting CD20

    • Research Findings : Vaccination with CD20 peptides in mice induces a specific immune response, highlighting the potential of vaccine therapy targeting CD20 in B-cell lymphomas (Roberts et al., 2002).
  • Aberrant CD20 Expression in Thyroid Cancer

    • Research Findings : Aberrant CD20 expression in thyroid cancer has clinicopathologic significance, offering diagnostic and potentially therapeutic insights, especially in aggressive thyroid cancers (Bychkov & Jung, 2018).
  • CD20 in Hodgkin's Disease

    • Research Findings : CD20 expression in Hodgkin and Reed-Sternberg cells of classical Hodgkin's disease is not associated with different failure-free survival after equivalent regimen treatments, suggesting its limited prognostic significance in this context (Rassidakis et al., 2002).
  • Structural Analysis of CD20 in Therapeutic Context

    • Research Findings : The structure of CD20 bound to the therapeutic monoclonal antibody rituximab reveals the mechanism of B cell killing and provides insights for further therapeutic applications (Rougé et al., 2020).
  • Mouse CD20 Expression and Function

    • Research Findings : Mouse CD20 expression and function, assessed using CD20-deficient mice, reveal its role in B cell proliferation and as a potential target for immunotherapy (Uchida et al., 2004).
  • Gene Structure of CD20

    • Research Findings : The structure of the gene encoding the human B lymphocyte differentiation antigen CD20 elucidates its role in human B cell proliferation and differentiation (Tedder, Klejman, Schlossman, & Saito, 1989).
  • Rituximab Therapy in Relapsed Indolent Lymphoma

    • Research Findings : Rituximab, a chimeric anti-CD20 monoclonal antibody, has shown promising results in the treatment of relapsed indolent lymphoma, indicating the therapeutic potential of targeting CD20 (Mclaughlin et al., 1998).

特性

配列

SLFLGILSV

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

B-lymphocyte antigen CD20 (188-196); CD20 (188-196)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。